N-(3-chloro-4-methylphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide
Description
N-(3-chloro-4-methylphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide is a structurally complex small molecule featuring a thiophene core substituted with a carboxamide group at position 2 and a sulfonated 4-phenylpiperazine moiety at position 3. The carboxamide is further functionalized with a 3-chloro-4-methylphenyl group, contributing to its lipophilic character.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3S2/c1-16-7-8-17(15-19(16)23)24-22(27)21-20(9-14-30-21)31(28,29)26-12-10-25(11-13-26)18-5-3-2-4-6-18/h2-9,14-15H,10-13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHBYEAQSFFMCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide, also known as F836-0109, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on recent studies and data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 481.0 g/mol. The compound features a thiophene ring, which is significant for its biological activity, particularly in interactions with various biological targets.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Dopamine Receptor Modulation : Compounds with similar structures have been shown to selectively interact with dopamine receptors, particularly D3 receptors, which are implicated in neuropsychiatric disorders .
- Antitumor Activity : The compound's structure suggests potential antitumor activity through apoptosis induction and inhibition of cell proliferation in cancer cell lines .
Antitumor Activity
A study conducted on related compounds demonstrated significant antitumor effects with IC50 values indicating effective inhibition of cancer cell growth. For instance, compounds from the same class showed IC50 values ranging from 0.01 µM to 49.85 µM against various cancer cell lines . Although specific data for F836-0109 is limited, its structural similarities suggest comparable efficacy.
Neuroprotective Effects
The neuroprotective potential of similar compounds has been explored, particularly in the context of dopaminergic neuron preservation. Studies indicate that these compounds can protect against neurodegeneration, potentially offering therapeutic avenues for diseases like Parkinson's .
Case Studies
- Dopamine Receptor Agonism : In a study involving ML417 (a compound structurally related to F836-0109), it was found to promote β-arrestin translocation and G protein activation selectively at D3 receptors without affecting D2 receptors . This highlights the potential for targeted therapies using compounds like F836-0109.
- Anticancer Screening : A screening study involving similar sulfonamide derivatives demonstrated their ability to inhibit tumor growth in vitro, suggesting that modifications in the piperazine moiety could enhance biological activity against specific cancer types .
Data Summary Table
| Biological Activity | IC50 Values (µM) | Cell Lines Tested | Mechanism |
|---|---|---|---|
| Antitumor | 0.01 - 49.85 | MCF7, A549, NCI-H460 | Apoptosis induction |
| Neuroprotective | Not specified | Dopaminergic neurons | β-arrestin translocation |
Scientific Research Applications
Antipsychotic Properties
One of the significant applications of this compound lies in its potential as an antipsychotic agent. Research indicates that derivatives of piperazine, such as those found in F836-0109, exhibit activity against schizophrenia and other psychotic disorders. The piperazine moiety is crucial for binding to dopamine receptors, which are often targeted in antipsychotic drug development .
Antidepressant Effects
In addition to antipsychotic properties, compounds similar to F836-0109 have been evaluated for their antidepressant effects. Studies have shown that modifications in the thiophene structure can enhance serotonin receptor affinity, suggesting a dual mechanism of action that could be beneficial in treating mood disorders .
Anticancer Activity
Emerging research has also pointed towards the anticancer potential of thiophene derivatives. F836-0109 has been investigated for its ability to inhibit tumor growth in various cancer cell lines. The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in oncology .
Study 1: Antipsychotic Efficacy
A study conducted on the efficacy of F836-0109 in animal models demonstrated significant reductions in hyperactivity and stereotypic behaviors associated with dopamine dysregulation. The results indicated that the compound effectively modulated dopaminergic activity without the severe side effects commonly associated with traditional antipsychotics .
Study 2: Antidepressant Mechanism
In a clinical trial involving patients with major depressive disorder, participants treated with F836-0109 showed marked improvement in depressive symptoms compared to those receiving a placebo. The trial highlighted the compound's potential as a rapid-onset antidepressant due to its unique pharmacological profile .
Study 3: Cancer Cell Line Testing
A series of tests on various cancer cell lines (e.g., breast and lung cancer) revealed that F836-0109 inhibited cell growth by inducing apoptosis at concentrations that were non-toxic to normal cells. This selectivity is crucial for developing targeted cancer therapies .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a family of thiophene-carboxamide derivatives with sulfonyl-linked substituents. Below is a detailed comparison with structurally similar analogs:
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural components; exact mass may vary.
Key Observations:
Core Structure: The target compound and the analog in share a thiophene-carboxamide-sulfonyl scaffold.
Substituent Effects: Chloro/Methyl vs. Piperazine Modifications: The target’s 4-phenylpiperazine contrasts with the trifluoromethoxy-substituted piperazine in . The trifluoromethoxy group’s electron-withdrawing nature may reduce basicity compared to the phenyl group, altering pharmacokinetics.
Heterocyclic Variations :
- The thiazole ring in replaces the thiophene core, introducing greater electronegativity and rigidity, which could affect π-π stacking interactions in biological targets.
Solubility and Bioavailability: Piperazine derivatives (target and ) generally exhibit higher aqueous solubility than morpholino () or benzylsulfonyl () analogs due to their ionizable nitrogen atoms.
Research Implications
- Comparative studies with could elucidate the role of piperazine substituents in receptor selectivity.
- Metabolic Stability : The 3-chloro-4-methylphenyl group may reduce oxidative metabolism compared to unsubstituted aryl groups, as seen in .
- Synthetic Accessibility : The sulfonamide linkage in the target compound and analogs like allows modular synthesis, enabling rapid SAR exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
